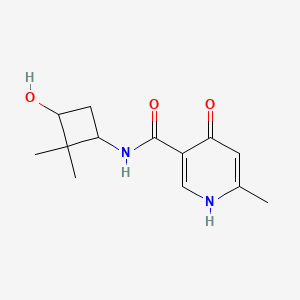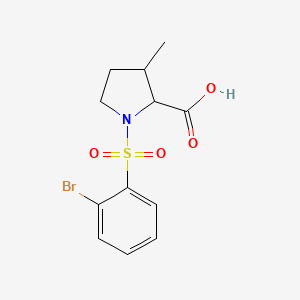
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mechanism of Action
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a selective inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of cell growth and survival. By inhibiting this interaction, N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in lab experiments include its potent anti-tumor activity, its ability to overcome resistance to other cancer therapies, and its favorable pharmacokinetic profile. However, one limitation is that it is currently only available in limited quantities, which may limit its use in some experiments.
Future Directions
There are several potential future directions for the development of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide. These include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective MDM2-p53 inhibitors. Additionally, the results of the ongoing clinical trials will provide valuable information on the safety and efficacy of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in humans.
Synthesis Methods
The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves several steps, including the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with 2-bromo-6-methyl-4-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.
Scientific Research Applications
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to have potent anti-tumor activity, and it also has the ability to overcome resistance to other cancer therapies. N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is currently being evaluated in phase I clinical trials for the treatment of solid tumors.
properties
IUPAC Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-7-4-9(16)8(6-14-7)12(18)15-10-5-11(17)13(10,2)3/h4,6,10-11,17H,5H2,1-3H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUOCLYHSIVDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)